
1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the CAS Number: 1515029-32-9 . It has a molecular weight of 204.21 . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C6H8N2O4S/c1-8-3-4 (6 (9)10)2-5 (8)13 (7,11)12/h2-3H,1H3, (H,9,10) (H2,7,11,12) . The InChI key is ZAAQRNWPWFNWNY-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . The compound is stored at room temperature . The molecular formula of the compound is C6H8N2O4S .
Aplicaciones Científicas De Investigación
Catalytic Applications in Organic Synthesis
1-Methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid has been explored for its potential in organic synthesis. Research indicates its usefulness in the synthesis of various organic compounds. For instance, it has been utilized in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives. These processes involve condensation reactions and have been shown to be effective under mild and solvent-free conditions, indicating the compound's efficiency and environmental friendliness (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Antibacterial Applications
Studies have shown that derivatives of this compound exhibit potent antibacterial activity. This includes effectiveness against a range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. The compound's derivatives have been evaluated for their potential as novel carbapenem antibiotics, showcasing their significance in the field of antibacterial research (Iso et al., 1996).
Environmental Chemistry and Toxicology
In environmental chemistry and toxicology, research on compounds similar to this compound, such as perfluoroalkyl acids, has been significant. These studies focus on their global distribution, environmental persistence, and potential toxicity in both humans and wildlife. Understanding the toxicokinetics and modes of action of these compounds is crucial for assessing their environmental and health impacts (Andersen et al., 2008).
Photophysical Properties in Lanthanide Complexes
The pyrrole-derivatized carboxylic acids, similar in structure to this compound, have been used as ligands in lanthanide coordination compounds. Research in this area focuses on understanding the photophysical behavior of these ligands, which is critical for enhancing the luminescent properties of Ln3+ complexes. This can be crucial for various industrial applications, including lighting and display technologies (Law et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
1-methyl-5-sulfamoylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S/c1-8-3-4(6(9)10)2-5(8)13(7,11)12/h2-3H,1H3,(H,9,10)(H2,7,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAQRNWPWFNWNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1S(=O)(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

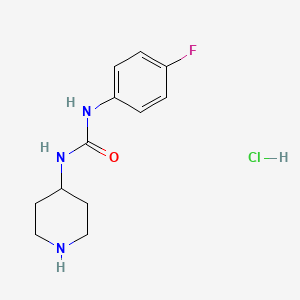
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2682029.png)
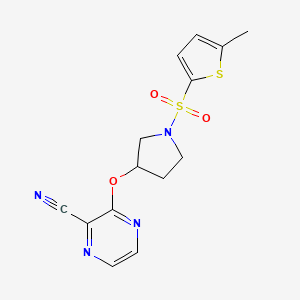
![N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B2682031.png)

![(1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B2682035.png)
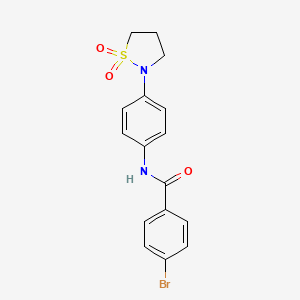
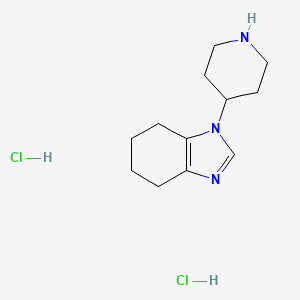
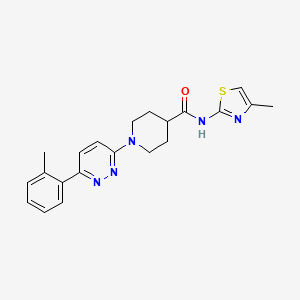
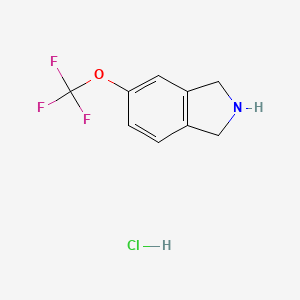
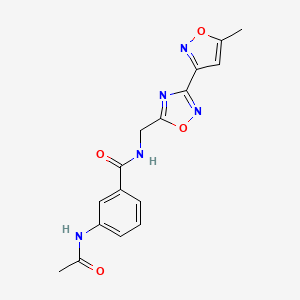
![N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide](/img/structure/B2682043.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2682044.png)
